molecular formula C20H21N5S B5000944 N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Katalognummer: B5000944
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: ZWSOBVYOJCVQKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold known for its pharmacological versatility, including kinase inhibition, antiviral, and antimicrobial activities . The structure features a 7-methyl-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core linked to a 2-(1H-benzo[d]imidazol-2-yl)ethyl group via an amine moiety. The 7-methyl group likely improves metabolic stability by reducing oxidative degradation at the tetrahydrobenzo ring .

Eigenschaften

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5S/c1-12-6-7-13-16(10-12)26-20-18(13)19(22-11-23-20)21-9-8-17-24-14-4-2-3-5-15(14)25-17/h2-5,11-12H,6-10H2,1H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSOBVYOJCVQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine precursors. Common synthetic routes may involve:

    Nucleophilic Substitution: Reacting benzimidazole derivatives with appropriate alkylating agents to introduce the ethyl group.

    Cyclization Reactions: Forming the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine ring system through cyclization reactions involving thiophene and pyrimidine precursors.

    Amidation: Coupling the intermediate products with amine groups to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Studies focus on its interaction with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: It is used in studies to explore its effects on cellular processes and its potential as a tool for probing biological pathways.

Wirkmechanismus

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Key Physicochemical Properties Reference
N-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine 7-methyl, 2-(1H-benzoimidazol-2-yl)ethyl High polarity (due to benzoimidazole), logP ~3.2 (estimated) N/A
N-(1H-Benzo[d]imidazol-2-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (38) Same core Direct benzoimidazole attachment Lower solubility (logP ~2.8), mp 122–125°C
N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5a) Same core 7-methyl, 4-chlorophenyl Higher lipophilicity (logP ~3.5), mp 170–172°C
N,N-Dimethyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (10) Same core N,N-dimethyl, 4-(methylthio)phenyl Moderate solubility (logP ~3.0), mp 189–191°C

Key Observations :

  • The ethyl linker in the target compound may enhance conformational flexibility compared to the rigid direct benzoimidazole attachment in compound 38 .
  • The 7-methyl group is conserved in both the target compound and compound 5a, suggesting shared stability advantages over non-methylated analogs .

Antiviral Activity :

  • Compound 38 (direct benzoimidazole) showed moderate HCV replication inhibition (IC₅₀ ~5 μM) but low selectivity .
  • The target compound’s ethyl linker may improve selectivity by reducing steric clashes in viral polymerase binding pockets.

Antimicrobial Activity :

  • Analogous tricyclic compounds (e.g., 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine derivatives) exhibited MIC values of 8–32 μg/mL against Bacillus subtilis and E. coli . The benzoimidazole group in the target compound could enhance gram-positive activity due to improved membrane penetration .

Kinase Inhibition :

  • Compound 5a (4-chlorophenyl) demonstrated potent EGFR inhibition (IC₅₀ = 0.12 μM) . The benzoimidazole-ethyl group in the target compound may target alternative kinases (e.g., JAK2) due to its extended pharmacophore.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.